REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7]([Sn](CCCC)(CCCC)CCCC)[CH:6]=[CH:5][N:4]=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26](Br)=[CH:25][CH:24]=1>C1(C)C(C)=CC=CC=1.Cl[Pd]Cl>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:1])[N:8]=2)=[CH:25][CH:24]=1
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Name
|
|
Quantity
|
3.5 g
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Type
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reactant
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Smiles
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CSC1=NC=CC(=N1)[Sn](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
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PdCl2
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Quantity
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525 mg
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Type
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catalyst
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Smiles
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Cl[Pd]Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
|
ADDITION
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Details
|
poured directly on a column of silicagel
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC(=NC=C1)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |